An In-depth Technical Guide to 4-Ethoxycyclohexanone: Chemical Properties and Reactivity
An In-depth Technical Guide to 4-Ethoxycyclohexanone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Ethoxycyclohexanone, a valuable intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
4-Ethoxycyclohexanone, with the CAS number 23510-92-1, is a cyclic ketone featuring an ethoxy substituent at the 4-position.[1][2][3] While comprehensive experimental data for this specific compound is not widely published, its properties can be estimated based on data from closely related analogs such as 4-ethylcyclohexanone and 4-methylcyclohexanone, as well as computational predictions. It is commercially available as a solid.[2]
Table 1: Physical and Chemical Properties of 4-Ethoxycyclohexanone and Related Compounds
| Property | 4-Ethoxycyclohexanone | 4-Ethylcyclohexanone (for comparison) | 4-Methylcyclohexanone (for comparison) |
| Molecular Formula | C8H14O2[1][2][3] | C8H14O[4] | C7H12O[5] |
| Molecular Weight | 142.20 g/mol [1][2][3] | 126.20 g/mol [4] | 112.17 g/mol [5] |
| Boiling Point | Not available | 192-194 °C[4][6] | 169-171 °C[5][7] |
| Melting Point | Solid (exact value not available)[2] | 9.25 °C (estimate)[6] | -40.6 °C[7] |
| Density | Not available | 0.895 g/mL at 25 °C[4][6] | 0.914 g/mL at 25 °C[5] |
Spectroscopic Data
Table 2: Predicted and Reference Spectroscopic Data for 4-Ethoxycyclohexanone
| Spectrum | Key Features |
| ¹H NMR | Predicted: Signals for the ethoxy group (a triplet around 1.2 ppm for -CH3 and a quartet around 3.5 ppm for -OCH2-). A multiplet around 3.6-3.8 ppm for the proton at C4. Multiple signals in the range of 1.5-2.5 ppm for the cyclohexyl ring protons. |
| ¹³C NMR | Reference Data: Carbonyl carbon (C=O) signal expected around 210 ppm. Signal for the carbon bearing the ethoxy group (C-O) around 70 ppm. Signals for the ethoxy group carbons (-OCH2- and -CH3) around 64 ppm and 15 ppm, respectively. Signals for the remaining cyclohexyl carbons between 25-45 ppm. |
| IR Spectroscopy | Reference Data: A strong absorption band characteristic of a ketone C=O stretch is expected around 1715-1735 cm⁻¹. C-O stretching vibrations for the ether linkage are expected in the 1070-1150 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups will be present in their typical regions. |
| Mass Spectrometry | Reference Data: The molecular ion peak (M+) would be observed at m/z = 142. Common fragmentation patterns would involve the loss of the ethoxy group or cleavage of the cyclohexanone ring. |
Reactivity and Synthetic Applications
The reactivity of 4-Ethoxycyclohexanone is primarily governed by the ketone functional group and the ether linkage. As a cyclic ketone, it can undergo a variety of nucleophilic addition reactions at the carbonyl carbon. The presence of the ethoxy group can influence the stereoselectivity of these reactions.
General Reactivity of the Ketone Group
The carbonyl group of 4-Ethoxycyclohexanone is susceptible to attack by nucleophiles. Common reactions include:
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Reduction: The ketone can be reduced to the corresponding alcohol (4-ethoxycyclohexanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric bulk of the reducing agent and the conformation of the cyclohexanone ring.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various substituted cyclohexylidene compounds.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds will lead to the formation of tertiary alcohols.
-
Enolate Formation: In the presence of a suitable base, 4-Ethoxycyclohexanone can form an enolate, which can then participate in various alkylation and condensation reactions at the α-positions (C2 and C6).
Caption: General reactivity pathways of 4-Ethoxycyclohexanone.
Influence of the Ethoxy Group
The 4-ethoxy substituent can exert both steric and electronic effects on the reactivity of the ketone. Electronically, the ether oxygen is weakly electron-withdrawing through induction. Sterically, the ethoxy group can influence the facial selectivity of nucleophilic attack on the carbonyl carbon, potentially favoring either axial or equatorial addition depending on the reaction conditions and the conformation of the ring.
Experimental Protocols
Representative Synthesis of a 4-Alkoxycyclohexanone
The following is a representative procedure for the oxidation of a 4-alkoxycyclohexanol to the corresponding ketone, which can be adapted for 4-ethoxycyclohexanone.
Reaction: Oxidation of 4-Ethoxycyclohexanol to 4-Ethoxycyclohexanone
Materials:
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4-Ethoxycyclohexanol
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An oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine)
-
Anhydrous dichloromethane (CH₂Cl₂) as the solvent
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Anhydrous sodium sulfate or magnesium sulfate for drying
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Silica gel for column chromatography
Procedure (adapted from general oxidation protocols):
-
A solution of 4-ethoxycyclohexanol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
The oxidizing agent (e.g., PCC) is added portion-wise to the stirred solution.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or quenched and worked up appropriately for other oxidation methods.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 4-ethoxycyclohexanone.
Caption: A typical experimental workflow for the synthesis of 4-Ethoxycyclohexanone.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Ethoxycyclohexanone. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
4-Ethoxycyclohexanone is a versatile chemical intermediate with potential applications in various areas of organic synthesis. This guide provides a summary of its known and predicted chemical properties and reactivity, offering a valuable resource for researchers and professionals in drug development and related fields. Further experimental investigation is warranted to fully characterize its physical properties and explore its synthetic utility.
References
- 1. aksci.com [aksci.com]
- 2. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. louisville.edu [louisville.edu]
- 4. 4-Ethylcyclohexanone CAS#: 5441-51-0 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]



